molecular formula C15H10Cl2O3 B1292247 2-Acetoxy-2',6'-dichlorobenzophenone CAS No. 890098-82-5

2-Acetoxy-2',6'-dichlorobenzophenone

Cat. No. B1292247
CAS RN: 890098-82-5
M. Wt: 309.1 g/mol
InChI Key: UKUTWPUUEWSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-2’,6’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3 . It has a molecular weight of 309.15 . The IUPAC name for this compound is 2-(2,6-dichlorobenzoyl)phenyl acetate . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Acetoxy-2’,6’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 . The compound’s structure includes an acetoxy group attached to a dichlorobenzophenone .

Scientific Research Applications

Synthesis of Benzamide Compounds

2-Acetoxy-2’,6’-dichlorobenzophenone: serves as a precursor in the synthesis of novel benzamide compounds. These compounds have been synthesized starting from various benzoic acid derivatives and amine derivatives . The synthesized benzamides are then characterized by IR, ^1H NMR, ^13C NMR spectroscopic, and elemental methods. This application is crucial in the development of new molecules with potential therapeutic properties.

Antioxidant Activity

The benzamide compounds derived from 2-Acetoxy-2’,6’-dichlorobenzophenone have been tested for their antioxidant properties. They are evaluated for total antioxidant capacity, free radical scavenging, and metal chelating activity . Some of these compounds have shown more effective antioxidant activity compared to standard compounds, indicating their potential use in preventing oxidative stress-related diseases.

Antibacterial Activity

Research has demonstrated that benzamide derivatives synthesized from 2-Acetoxy-2’,6’-dichlorobenzophenone exhibit significant antibacterial activity. They have been tested against both gram-positive and gram-negative bacteria and compared with control drugs . This highlights the compound’s potential application in developing new antibacterial agents.

Metal Chelate Activity

One of the unique applications of the synthesized benzamide compounds is their effective metal chelate activity. This property is essential for the development of chelating agents that can be used in various fields, including medicine and environmental remediation .

Drug Discovery

The structural versatility of 2-Acetoxy-2’,6’-dichlorobenzophenone derivatives makes them valuable in drug discovery. Their potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties, make them candidates for further research in pharmaceutical development .

Industrial Applications

Beyond medical and biological applications, 2-Acetoxy-2’,6’-dichlorobenzophenone and its derivatives find use in industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture due to their chemical stability and functional properties .

properties

IUPAC Name

[2-(2,6-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUTWPUUEWSRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641600
Record name 2-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-82-5
Record name [2-(Acetyloxy)phenyl](2,6-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.